Primary Amine Handle at C6: Essential for Amide Coupling vs. N1-Functionalized Analogs
1-(Methylsulfonyl)indolin-6-amine possesses a primary amine at the 6-position of the indoline ring, which is absent in simpler N1-substituted analogs like 1-(methylsulfonyl)indoline (CAS: 5825-63-8). This free amine provides a specific reactive handle for amide bond formation, urea synthesis, or diazotization, enabling precise, high-yield diversification at the C6 position. [1] Without this amine, the scaffold is inert to these key transformations, limiting its utility in building focused libraries.
| Evidence Dimension | Presence of a primary amine for derivatization |
|---|---|
| Target Compound Data | Contains primary amine at C6 (HBD: 1, HBA: 4) |
| Comparator Or Baseline | 1-(methylsulfonyl)indoline (CAS 5825-63-8) |
| Quantified Difference | Target has +1 HBD (1 vs. 0) and +2 HBA (4 vs. 2) relative to comparator. |
| Conditions | Structural and computed property comparison. |
Why This Matters
This functional handle is essential for synthesizing diverse analogs in structure-activity relationship (SAR) studies, making it a non-substitutable intermediate for medicinal chemists.
- [1] PubChem Compound Summary for CID 16642572, 1-(Methylsulfonyl)indolin-6-amine. View Source
